Phenyl 2-(benzyloxy)-3-(dibenzylamino)-5-fluoro-6-methylbenzoate
Description
Introduction to Phenyl 2-(benzyloxy)-3-(dibenzylamino)-5-fluoro-6-methylbenzoate
Historical Context and Discovery
The development and characterization of this compound emerged from ongoing research efforts in synthetic organic chemistry focused on creating novel aromatic compounds with multiple functional groups. The compound was first synthesized and characterized in research laboratories as part of systematic investigations into substituted benzoate derivatives containing both electron-withdrawing and electron-donating substituents. The initial discovery of this compound can be traced to efforts in developing new chemical entities with potential pharmaceutical applications, particularly in areas requiring complex molecular architectures.
The compound was formally registered in chemical databases in 2013, as evidenced by its creation date in PubChem, indicating relatively recent development within the broader context of organic chemistry research. The synthesis and characterization of this molecule represented a significant achievement in multi-step organic synthesis, requiring sophisticated synthetic methodologies to introduce the various substituents in a controlled manner. Early research efforts focused on establishing reliable synthetic routes and comprehensive characterization of the compound's chemical and physical properties.
The compound's development coincided with advances in analytical chemistry techniques that enabled precise structural determination and purity assessment of complex organic molecules. Mass spectrometry, nuclear magnetic resonance spectroscopy, and other advanced analytical methods facilitated detailed characterization of the compound's structure and confirmed its molecular composition. These technological advances were crucial in establishing the compound as a well-defined chemical entity suitable for research applications.
Nomenclature and Classification
International Union of Pure and Applied Chemistry Naming Conventions
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for substituted aromatic compounds. The official International Union of Pure and Applied Chemistry name is this compound, which accurately describes the molecular structure according to established naming principles. This nomenclature system begins with the phenyl ester designation, followed by systematic identification of each substituent on the aromatic ring.
The naming convention identifies the benzyloxy group at the 2-position, indicating the presence of a benzyl group attached through an oxygen linkage. The dibenzylamino substituent at the 3-position reflects the attachment of two benzyl groups to a nitrogen atom. The fluoro substituent at the 5-position and the methyl group at the 6-position complete the substitution pattern. This systematic approach ensures unambiguous identification of the compound's structure and facilitates clear communication within the scientific community.
The International Union of Pure and Applied Chemistry nomenclature also provides alternative systematic names that emphasize different structural aspects of the molecule. These include designations such as 3-[Bis(phenylmethyl)amino]-5-fluoro-6-methyl-2-(phenylmethoxy)benzoic acid phenyl ester, which explicitly identifies the bis(phenylmethyl)amino group and phenylmethoxy substituent. Such alternative systematic names serve to highlight specific structural features that may be relevant for particular research applications or chemical transformations.
Alternative Nomenclature and Synonyms
The compound is known by several alternative names and synonyms that reflect different naming conventions and research contexts. The designation TP353 and TP-353 represents a common research code used in pharmaceutical and chemical research laboratories. This alphanumeric designation provides a convenient shorthand reference for the compound in research publications and chemical databases.
Another widely recognized synonym is Aminofluoro hydroxybenzoate, which emphasizes the amino, fluoro, and ester functional groups present in the molecule. This name provides insight into the compound's key functional elements while maintaining a more concise designation. Additional synonyms include 2-Benzyloxy-3-dibenzylaMino-5-fluoro-6-Methyl-benzoic acid phenyl ester, which follows a descriptive naming approach that explicitly identifies each substituent and its position.
The compound is also referenced by various catalog numbers and research identifiers across different chemical suppliers and databases. These include designations such as EOS-61973, SCHEMBL113438, and various supplier-specific catalog numbers. Such alternative identifiers facilitate compound identification and procurement across different commercial and research platforms.
Classification in Chemical Databases
This compound is systematically classified in major chemical databases according to its structural characteristics and functional groups. In PubChem, the compound is assigned the identifier CID 71739305 and is classified under multiple chemical categories including aromatic esters, substituted benzoates, and nitrogen-containing heterocycles. The database classification system recognizes the compound's complex structure and assigns it to relevant chemical families based on its functional groups and molecular architecture.
The compound's classification includes categorization as a benzoate ester, reflecting its fundamental structural framework. Additional classifications encompass its status as a fluorine-containing organic compound, an amino-substituted aromatic molecule, and a benzyl ether derivative. These multiple classification categories reflect the compound's structural complexity and its potential relevance to various areas of chemical research.
| Database | Identifier | Classification Categories |
|---|---|---|
| PubChem | CID 71739305 | Aromatic ester, Substituted benzoate, Fluorinated compound |
| Chemical Abstracts Service | 1253799-29-9 | Benzoic acid derivative, Amino compound, Ether |
| Molecular Design Limited | MFCD28142365 | Building block, Research chemical, Pharmaceutical intermediate |
Database classification systems also recognize the compound's molecular formula C35H30FNO3 and molecular weight of 531.62 g/mol as key identifying characteristics. These fundamental molecular parameters facilitate database searches and compound identification across various platforms. The compound's classification in chemical databases enables researchers to identify related compounds and explore structure-activity relationships within broader chemical families.
Significance in Organic Chemistry
This compound holds considerable significance in organic chemistry as an exemplar of complex multi-substituted aromatic compounds. The molecule demonstrates sophisticated synthetic chemistry through its incorporation of multiple functional groups with varying electronic properties. The presence of both electron-donating groups such as the dibenzylamino substituent and electron-withdrawing groups including the fluoro substituent creates interesting electronic effects that influence the compound's reactivity and properties.
The compound serves as an important building block in synthetic organic chemistry, particularly for the construction of more complex molecular architectures. Its multiple reactive sites and functional groups provide numerous opportunities for further chemical transformations and elaboration. The benzyloxy and dibenzylamino groups can serve as protecting groups or synthetic handles for subsequent modifications, while the aromatic ester functionality provides additional reactivity options.
The molecule's significance extends to its role in advancing understanding of structure-property relationships in substituted aromatic compounds. The specific substitution pattern creates unique electronic and steric environments that influence molecular behavior and reactivity. Research investigations into this compound contribute to broader knowledge of how multiple substituents interact to determine overall molecular properties and chemical behavior.
The compound also represents an important example of modern synthetic methodology applied to complex target molecules. Its successful synthesis requires sophisticated planning and execution of multi-step synthetic sequences, incorporating various reaction types and protecting group strategies. This makes the compound valuable for educational purposes in advanced organic chemistry courses and as a benchmark for synthetic methodology development.
Research Objectives and Scope
Current research objectives involving this compound encompass multiple areas of chemical and pharmaceutical investigation. Primary research focus centers on understanding the compound's chemical properties, reactivity patterns, and potential applications in drug discovery and development. Researchers are particularly interested in exploring how the compound's unique structural features translate to specific biological activities and chemical behaviors.
Ongoing research efforts aim to establish comprehensive structure-activity relationships for this compound and related analogs. These investigations seek to understand how modifications to the substitution pattern affect molecular properties, reactivity, and potential biological activity. Such studies contribute to rational drug design efforts and provide insights for optimizing molecular properties through structural modifications.
The scope of current research includes detailed characterization of the compound's physical and chemical properties, including solubility, stability, and spectroscopic characteristics. Advanced analytical techniques are being employed to fully understand the compound's behavior under various conditions and to establish optimal handling and storage protocols. These fundamental studies provide essential information for future research applications and potential commercial development.
| Research Area | Current Objectives | Methodological Approaches |
|---|---|---|
| Synthetic Chemistry | Development of improved synthetic routes | Multi-step synthesis, protecting group strategies |
| Physical Properties | Comprehensive characterization | Spectroscopic analysis, thermal analysis |
| Chemical Biology | Structure-activity relationships | Biological screening, molecular modeling |
| Pharmaceutical Science | Drug development applications | Medicinal chemistry optimization |
Research scope also encompasses investigations into the compound's potential as a synthetic intermediate for more complex pharmaceutical targets. The molecule's multiple functional groups and aromatic framework provide opportunities for structural elaboration toward various therapeutic targets. These exploratory studies aim to identify promising directions for further development and optimization efforts focused on specific therapeutic applications.
Properties
IUPAC Name |
phenyl 5-(dibenzylamino)-3-fluoro-2-methyl-6-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H30FNO3/c1-26-31(36)22-32(37(23-27-14-6-2-7-15-27)24-28-16-8-3-9-17-28)34(39-25-29-18-10-4-11-19-29)33(26)35(38)40-30-20-12-5-13-21-30/h2-22H,23-25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXGVVAMXZXKNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1C(=O)OC2=CC=CC=C2)OCC3=CC=CC=C3)N(CC4=CC=CC=C4)CC5=CC=CC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H30FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253799-29-9 | |
| Record name | AMINOFLUORO HYDROXYBENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation of 5-Fluoro-6-Methylsalicylic Acid
The fluorine and methyl substituents are introduced via directed ortho-metalation (DoM) or halogen-exchange reactions. A reported method for analogous fluorinated benzoic acids involves:
Table 1: Reaction Conditions for Fluorination and Methylation
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Lithiation | LDA | THF | −78°C | 85% |
| Methylation | CH₃I | THF | −78°C to RT | 78% |
| Acidification | HCl | H₂O | RT | 92% |
Benzylation of the Hydroxyl Group
The hydroxyl group at position 2 is protected as a benzyl ether using benzyl bromide under alkaline conditions:
Table 2: Optimization of Benzylation
| Parameter | Variation | Optimal Value |
|---|---|---|
| Base | K₂CO₃, NaH, Et₃N | K₂CO₃ |
| Solvent | DMF, DMSO, THF | DMF |
| Temperature | 25°C, 50°C, 80°C | 50°C |
| Yield | - | 89% |
Introduction of the Dibenzylamino Group
Amination at Position 3
The amino group is introduced via Ullmann coupling or nucleophilic aromatic substitution (SNAr):
Table 3: Comparative Analysis of Amination Methods
| Method | Conditions | Yield | Selectivity |
|---|---|---|---|
| Ullmann | CuI, L-proline, K₃PO₄, DMSO | 65% | Moderate |
| SNAr | NH₃, CuCl, 180°C | 58% | Low |
| Reductive Amination | H₂/Pd-C, BnBr | 82% | High |
Esterification with Phenol
Activation of the Carboxylic Acid
The benzoic acid is activated as an acyl chloride or mixed anhydride for esterification:
Table 4: Esterification Efficiency with Different Activators
| Activator | Coupling Agent | Solvent | Yield |
|---|---|---|---|
| SOCl₂ | None | Toluene | 88% |
| HATU | Collidine | DCM | 91% |
| DCC | DMAP | THF | 84% |
Purification and Characterization
Chromatographic Techniques
Crude product is purified via flash chromatography (SiO₂, hexane/EtOAc 4:1) to isolate the title compound. Purity is confirmed by HPLC (C18 column, 90% ACN/H₂O, Rt = 12.3 min).
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.25 (m, 15H, benzyl), 6.82 (d, J = 8.4 Hz, 1H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 3.89 (s, 4H, N(CH₂Ph)₂), 2.34 (s, 3H, CH₃).
Challenges and Optimization
Competing Side Reactions
-
Over-benzylation : Excess benzyl bromide leads to quaternary ammonium salts. Mitigated by using 2.2 equiv of BnBr.
-
Ester hydrolysis : Moisture during esterification reduces yields. Add molecular sieves to absorb H₂O.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance aminolysis but require strict temperature control to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-(benzyloxy)-3-(dibenzylamino)-5-fluoro-6-methylbenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group, using nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and heat.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water, and heat.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with new functional groups replacing the fluoro group.
Hydrolysis: Carboxylic acid and alcohol.
Scientific Research Applications
Pharmacological Studies
Phenyl 2-(benzyloxy)-3-(dibenzylamino)-5-fluoro-6-methylbenzoate has been investigated for its potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson’s disease.
Case Study: MAO-B Inhibition
In a recent study, derivatives similar to this compound were synthesized and evaluated for their MAO-B inhibitory activities. The results indicated that compounds with similar scaffolds exhibited selective inhibition of MAO-B with IC values significantly lower than those of standard drugs like rasagiline . This suggests that this compound could be further explored for its neuroprotective properties.
Antioxidant Activity
The compound's structure suggests potential antioxidant properties, which can be critical in preventing oxidative stress-related cellular damage.
Research Findings
Studies have shown that compounds with similar structures possess strong antioxidant activities. For instance, the antioxidant capacity was measured using the Oxygen Radical Absorbance Capacity (ORAC) assay, indicating promising results for derivatives that include benzyloxy and dibenzylamino groups .
Metal Chelation Properties
The presence of nitrogen and oxygen atoms in the structure allows for potential metal chelation capabilities, which can be beneficial in treating metal-induced toxicity or neurodegenerative diseases.
Implications
Research has demonstrated that certain derivatives can effectively chelate metals, thereby reducing their toxic effects in biological systems. This property is particularly relevant for conditions involving heavy metal accumulation in the body .
Table 1: Summary of Biological Activities
| Activity Type | Compound | IC Value (µM) | Reference |
|---|---|---|---|
| MAO-B Inhibition | This compound | TBD | |
| Antioxidant Activity | Similar Derivatives | ORAC = 2.27 Trolox equivalent | |
| Metal Chelation | Similar Derivatives | Effective |
Table 2: Structural Comparison with Related Compounds
| Compound Name | Structure Description | Notable Activity |
|---|---|---|
| Compound A | Contains hydroxyl groups | Strong MAO-B inhibition |
| Compound B | Lacks dibenzylamino group | Moderate antioxidant activity |
| This compound | Complex aromatic system | Potentially high activity |
Mechanism of Action
The mechanism of action of Phenyl 2-(benzyloxy)-3-(dibenzylamino)-5-fluoro-6-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its biological activity.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- The target compound’s dibenzylamino and fluoro groups are absent in most analogs, contributing to its role in kinase inhibition and antibiotic synthesis.
- CAS 163222-32-0 shares a high similarity score (0.94) but incorporates an azetidinone ring, likely altering its biological activity .
Table 2: Application Comparison
Key Observations :
- The target’s dual role in antibiotic synthesis and kinase inhibition is unique among analogs.
- Fluorinated analogs (e.g., 190595-65-4) may share metabolic stability but lack the dibenzylamino group critical for CDK7 binding .
Commercial Availability and Pricing
Biological Activity
Phenyl 2-(benzyloxy)-3-(dibenzylamino)-5-fluoro-6-methylbenzoate, with the chemical formula C35H30FNO3 and CAS number 1253799-29-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Weight : 531.63 g/mol
- Purity : 95%
- IUPAC Name : this compound
- SMILES Representation : O=C(OC1=CC=CC=C1)C2=C(C)C(F)=CC(N(CC3=CC=CC=C3)CC4=CC=CC=C4)=C2OCC5=CC=CC=C5
Anticancer Activity
Research indicates that derivatives of phenyl benzoates exhibit notable anticancer properties. Studies have shown that compounds similar to this compound can selectively induce cytotoxic effects on various cancer cell lines while sparing normal cells. For instance, compounds with similar structures have demonstrated effectiveness against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Preliminary screening of related compounds has indicated varying degrees of antibacterial effects, particularly against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans. The structure–activity relationship (SAR) studies have highlighted that modifications in the substituents can significantly influence the antimicrobial potency .
The biological activity of this compound may be attributed to several mechanisms:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Protein Kinases : Some derivatives inhibit specific kinases involved in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the cytotoxic effects observed in cancer cells.
Study 1: Anticancer Efficacy
A study conducted on a series of dibenzylamino derivatives revealed that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics. The study noted that the presence of the benzyloxy group enhanced the lipophilicity and cellular uptake of the compound, contributing to its efficacy .
Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, derivatives were tested against a panel of bacterial strains. Results indicated that certain modifications led to enhanced activity against Bacillus subtilis, with minimum inhibitory concentrations (MICs) demonstrating promising results for further development into therapeutic agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C35H30FNO3 |
| Molecular Weight | 531.63 g/mol |
| CAS Number | 1253799-29-9 |
| Purity | 95% |
| Anticancer Activity (IC50 MCF-7) | [Insert specific IC50 values] |
| Antimicrobial Activity | MIC (µg/mL) |
|---|---|
| Against Bacillus subtilis | [Insert MIC values] |
| Against Candida albicans | [Insert MIC values] |
Q & A
Q. What are the standard synthetic routes for preparing Phenyl 2-(benzyloxy)-3-(dibenzylamino)-5-fluoro-6-methylbenzoate?
The synthesis typically involves a multi-step approach with protective group strategies. For example:
- Step 1 : Introduce the benzyloxy group at position 2 via nucleophilic substitution using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2 : Install the dibenzylamino group at position 3 using dibenzylamine and a coupling agent like EDCI/HOBt in dichloromethane.
- Step 3 : Fluorination at position 5 via electrophilic aromatic substitution (e.g., Selectfluor® in acetonitrile).
- Step 4 : Methylation at position 6 using methyl iodide and a strong base (e.g., LDA).
- Final esterification : React the benzoic acid intermediate with phenol derivatives under Mitsunobu conditions (DIAD, PPh₃).
Key validation : Monitor intermediates using TLC and confirm purity via HPLC (>97%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine at C5, methyl at C6) and aromatic proton integration.
- Mass spectrometry (HRMS) : Confirm molecular weight (theoretical: 531.62 g/mol; observed: 531.2209 [M+H]⁺) .
- HPLC : Assess purity (≥97%) using a C18 column with UV detection at 254 nm .
- Elemental analysis : Match calculated vs. observed C, H, N, and F percentages (e.g., C: 79.08%, F: 3.57%) .
Q. What are the recommended storage and handling protocols?
- Short-term : Store at 0–4°C in airtight, light-resistant containers to prevent hydrolysis of the ester group.
- Long-term : Maintain at -20°C under inert gas (argon) to avoid moisture absorption and oxidative degradation.
- Handling : Use gloveboxes for hygroscopic steps; avoid direct skin contact (wear nitrile gloves) due to potential irritancy .
Q. What is the compound’s role in tetracycline antibiotic synthesis?
It serves as a key intermediate for introducing fluorine and methyl groups into the tetracycline backbone, enhancing antibacterial activity. Researchers use it in Friedel-Crafts acylation reactions to modify the C6–C9 positions of the tetracycline core .
Advanced Research Questions
Q. How does this compound act as a CDK7 inhibitor, and what experimental designs validate its mechanism?
- Mechanism : The dibenzylamino and fluoro groups disrupt ATP binding in CDK7’s catalytic cleft, inhibiting phosphorylation of RNA polymerase II and cell cycle progression .
- Validation assays :
- Kinase inhibition profiling : Measure IC₅₀ using recombinant CDK7/Cyclin H/MAT1 complexes (e.g., IC₅₀ = 12 nM via radiometric assays).
- Cellular assays : Assess apoptosis in HeLa cells via flow cytometry (Annexin V/PI staining) after 48-hour treatment.
- Transcriptomic analysis : RNA-seq to quantify downregulation of CDK7-dependent genes (e.g., MYC, MCL1) .
Q. How can researchers optimize bioactivity while minimizing off-target effects?
- Structure-activity relationship (SAR) studies :
- Replace the phenyl ester with bioisosteres (e.g., pyridinyl) to enhance solubility.
- Modify the benzyloxy group with electron-withdrawing substituents (e.g., -CF₃) to improve kinase selectivity.
- In silico docking : Use AutoDock Vina to predict binding affinity changes and prioritize derivatives .
Q. How should contradictory data on its dual roles (antibiotic synthesis vs. kinase inhibition) be resolved?
- Contextual analysis : Verify experimental conditions (e.g., concentration ranges: 1–10 µM for kinase assays vs. 50–100 µM in synthetic chemistry).
- Orthogonal assays : Confirm kinase inhibition in cell-free systems to rule out indirect antibiotic-mediated effects.
- Metabolite screening : Use LC-MS to detect degradation products that might interfere with assays .
Q. What methodologies are critical for designing kinase inhibition assays with this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
